molecular formula C7H13B B1442814 7-Bromohept-3-ene CAS No. 79837-80-2

7-Bromohept-3-ene

Cat. No.: B1442814
CAS No.: 79837-80-2
M. Wt: 177.08 g/mol
InChI Key: BDGXBDVDJQWGIH-UHFFFAOYSA-N
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Description

7-Bromohept-3-ene is an organic compound that belongs to the class of haloalkenes. It is characterized by the presence of a bromine atom attached to a heptene chain. The molecular formula of this compound is C7H13Br, and it has a molecular weight of 177.08 g/mol . This compound is a colorless liquid that is slightly soluble in water and has a density of 1.162 g/mL at 25°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromohept-3-ene can be synthesized through various methods. One common method involves the bromination of hept-3-ene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is typically carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, this compound can be produced by the bromination of hept-3-ene using bromine or hydrogen bromide (HBr) under controlled conditions. The reaction is often conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

7-Bromohept-3-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Bromohept-3-ene involves its ability to undergo nucleophilic substitution and addition reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles and electrophiles. The double bond in the heptene chain also allows for addition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a double bond in its structure. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

7-bromohept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h3-4H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXBDVDJQWGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705876
Record name 7-Bromohept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79837-80-2
Record name 7-Bromohept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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